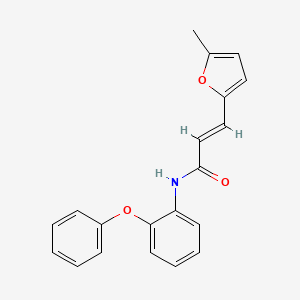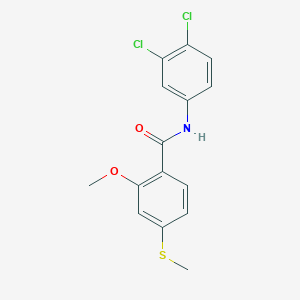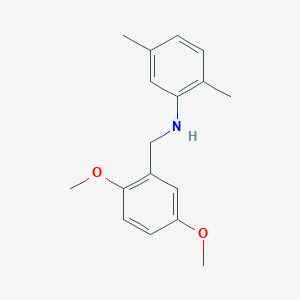
N-(2-methoxyphenyl)-1,5-diphenyl-1H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methoxyphenyl)-1,5-diphenyl-1H-1,2,3-triazole-4-carboxamide, also known as MDPT, is a chemical compound that belongs to the class of triazole derivatives. MDPT has been extensively studied for its potential applications in scientific research, especially in the field of medicinal chemistry.
作用機序
The mechanism of action of N-(2-methoxyphenyl)-1,5-diphenyl-1H-1,2,3-triazole-4-carboxamide is not fully understood. However, it is believed to exert its biological activity by binding to specific targets, such as enzymes or receptors, and modulating their activity. N-(2-methoxyphenyl)-1,5-diphenyl-1H-1,2,3-triazole-4-carboxamide has been reported to interact with DNA and inhibit the activity of topoisomerase II, which is involved in DNA replication and transcription.
Biochemical and Physiological Effects:
N-(2-methoxyphenyl)-1,5-diphenyl-1H-1,2,3-triazole-4-carboxamide has been reported to exhibit a wide range of biochemical and physiological effects. It has been shown to induce apoptosis, inhibit cell proliferation, and modulate the expression of various genes involved in cell cycle regulation and apoptosis. N-(2-methoxyphenyl)-1,5-diphenyl-1H-1,2,3-triazole-4-carboxamide has also been reported to exhibit anti-inflammatory and antioxidant activities.
実験室実験の利点と制限
N-(2-methoxyphenyl)-1,5-diphenyl-1H-1,2,3-triazole-4-carboxamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high yield. Additionally, it exhibits a wide range of biological activities, making it a versatile tool for studying various biological processes. However, N-(2-methoxyphenyl)-1,5-diphenyl-1H-1,2,3-triazole-4-carboxamide also has some limitations. It is relatively unstable and can decompose over time, which can affect its biological activity. Additionally, its solubility in water is limited, which can make it difficult to work with in aqueous solutions.
将来の方向性
There are several potential future directions for the study of N-(2-methoxyphenyl)-1,5-diphenyl-1H-1,2,3-triazole-4-carboxamide. One possible direction is the development of more stable derivatives of N-(2-methoxyphenyl)-1,5-diphenyl-1H-1,2,3-triazole-4-carboxamide that exhibit enhanced biological activity. Additionally, the use of N-(2-methoxyphenyl)-1,5-diphenyl-1H-1,2,3-triazole-4-carboxamide as a fluorescent probe for the detection of metal ions could be further explored. Finally, the potential use of N-(2-methoxyphenyl)-1,5-diphenyl-1H-1,2,3-triazole-4-carboxamide as an inhibitor of enzymes involved in the pathogenesis of Alzheimer's disease warrants further investigation.
合成法
The synthesis of N-(2-methoxyphenyl)-1,5-diphenyl-1H-1,2,3-triazole-4-carboxamide involves the reaction of 2-methoxybenzoyl chloride with diphenylamine in the presence of triethylamine, followed by the reaction of the resulting intermediate with sodium azide and copper sulfate. The final product is obtained by the reaction of the azide intermediate with 4-carboxamidobenzoic acid. The yield of the synthesis process is around 60%.
科学的研究の応用
N-(2-methoxyphenyl)-1,5-diphenyl-1H-1,2,3-triazole-4-carboxamide has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit anticancer, antifungal, and antibacterial activities. N-(2-methoxyphenyl)-1,5-diphenyl-1H-1,2,3-triazole-4-carboxamide has also been studied for its potential use as a fluorescent probe for the detection of metal ions. Additionally, N-(2-methoxyphenyl)-1,5-diphenyl-1H-1,2,3-triazole-4-carboxamide has been evaluated for its potential use as an inhibitor of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease.
特性
IUPAC Name |
N-(2-methoxyphenyl)-1,5-diphenyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O2/c1-28-19-15-9-8-14-18(19)23-22(27)20-21(16-10-4-2-5-11-16)26(25-24-20)17-12-6-3-7-13-17/h2-15H,1H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDZFWHHKAWAOPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=C(N(N=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenyl)-1,5-diphenyl-1H-1,2,3-triazole-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{3-chloro-4-[(3-fluorobenzyl)oxy]phenyl}methanol](/img/structure/B5804624.png)
![tert-butyl [(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B5804633.png)
![N-(3-chloro-4-fluorophenyl)-N'-1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-ylthiourea](/img/structure/B5804640.png)


![3-[4-(4-morpholinylsulfonyl)phenyl]-N-phenylpropanamide](/img/structure/B5804666.png)

![2-(4-methoxyphenyl)-N'-{[(4-methoxyphenyl)acetyl]oxy}ethanimidamide](/img/structure/B5804680.png)

![[2-bromo-6-chloro-4-(hydroxymethyl)phenoxy]acetic acid](/img/structure/B5804711.png)
![N-[4-(acetylamino)phenyl]-5-[(dimethylamino)sulfonyl]-2-methylbenzamide](/img/structure/B5804717.png)


